molecular formula C17H16FNO4S B2842405 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone CAS No. 1795298-70-2

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone

Cat. No.: B2842405
CAS No.: 1795298-70-2
M. Wt: 349.38
InChI Key: QLMSMROHRLCORS-UHFFFAOYSA-N
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Description

The compound “1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone” is a complex organic molecule that contains an azetidine ring (a four-membered cyclic amine), a sulfonyl group attached to a fluorophenyl group, and a phenoxyethanone group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the azetidine ring, the introduction of the sulfonyl group, and the attachment of the phenoxyethanone group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine ring, the sulfonyl group, the fluorophenyl group, and the phenoxyethanone group. These functional groups would likely confer specific physical and chemical properties to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the azetidine ring might undergo ring-opening reactions, the sulfonyl group could participate in substitution reactions, and the phenoxyethanone group might be involved in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the aromatic rings might increase its solubility in polar solvents .

Scientific Research Applications

Chemical Synthesis and Drug Development

The compound 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone is utilized in the synthesis of various pharmaceutical compounds. For instance, Tucker, Chesterson, and Crook (1988) explored its use in the development of nonsteroidal antiandrogens, specifically targeting 2-hydroxypropionanilides for antiandrogen activity, leading to the discovery of novel, potent antiandrogens (Tucker, Chesterson, & Crook, 1988). Additionally, Rosenblum et al. (1998) investigated the use of similar compounds in designing potent inhibitors of cholesterol absorption, demonstrating significant efficacy in cholesterol reduction (Rosenblum, Huynh, Afonso, Davis, Yumibe, Clader, & Burnett, 1998).

Polymer and Material Science

In the field of polymer and material science, Kim, Robertson, and Guiver (2008) synthesized new sulfonated side-chain grafting units using sulfonated 4-fluorobenzophenone, which demonstrated high proton conductivity and good properties as polyelectrolyte membrane materials, important for fuel cell applications (Kim, Robertson, & Guiver, 2008). Similarly, Wang, Shin, Lee, Kang, Robertson, Lee, and Guiver (2012) created sulfonated poly(ether sulfone)s with clustered sulfonic acid groups for fuel cell applications, showing high proton transport properties and performance comparable to typical aromatic ion exchange membranes (Wang, Shin, Lee, Kang, Robertson, Lee, & Guiver, 2012).

Biological and Pharmacological Research

Greene et al. (2016) explored the synthesis of 3-phenoxy-1,4-diarylazetidin-2-ones, including derivatives of this compound, to develop potent antiproliferative compounds targeting tubulin for antitumor activity. These compounds showed promising results in disrupting microtubular structure in cancer cells and causing apoptosis (Greene, Wang, Greene, Nathwani, Pollock, Malebari, McCabe, Twamley, O’Boyle, Zisterer, & Meegan, 2016).

Future Directions

The study of this compound could provide valuable insights into the properties and potential applications of similar molecules. Future research could focus on its synthesis, characterization, and investigation of its biological activity .

Properties

IUPAC Name

1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4S/c18-13-6-8-15(9-7-13)24(21,22)16-10-19(11-16)17(20)12-23-14-4-2-1-3-5-14/h1-9,16H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMSMROHRLCORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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